3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
CAS No.:
Cat. No.: VC13820681
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O4 |
|---|---|
| Molecular Weight | 212.20 g/mol |
| IUPAC Name | 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H12N2O4/c12-6(13)3-4-9(5-1-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15) |
| Standard InChI Key | HNQIMWBFGBZFPS-UHFFFAOYSA-N |
| SMILES | C1CC1C2(C(=O)NC(=O)N2)CCC(=O)O |
| Canonical SMILES | C1CC1C2(C(=O)NC(=O)N2)CCC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of a five-membered imidazolidinone ring (positions 2 and 5 occupied by ketone groups) substituted at position 4 with a cyclopropyl group and a propanoic acid side chain . The cyclopropyl group introduces steric strain, potentially influencing the molecule’s reactivity and biological activity. The propanoic acid moiety enhances solubility in polar solvents and provides a site for further chemical modifications, such as esterification or amide formation.
Stereochemical Considerations
The stereochemistry of the cyclopropyl group and the imidazolidinone ring can significantly impact the compound’s interactions with biological targets. For instance, the (S)-enantiomer of this compound (CAS 1957283-54-3) has been isolated and characterized, demonstrating the importance of chirality in its potential pharmacological applications . The SMILES notation for the (S)-enantiomer is , highlighting the absolute configuration at the chiral center .
IUPAC and Alternative Names
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves multi-step reactions:
-
Imidazolidinone Ring Formation: Cyclocondensation of urea derivatives with cyclopropyl-containing precursors under acidic or basic conditions.
-
Side-Chain Introduction: Alkylation or Michael addition to attach the propanoic acid moiety.
-
Esterification/Decarboxylation: Intermediate esters (e.g., tert-butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate) are often synthesized to improve reaction yields, followed by hydrolysis to yield the free acid.
Example Reaction Conditions:
-
Catalysts: Lewis acids (e.g., ZnCl₂) for cyclocondensation
-
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0–25°C for sensitive intermediates
Key Intermediate: tert-Butyl Ester Derivative
The tert-butyl ester (molecular weight: 268.31 g/mol) serves as a protected form of the acid, facilitating purification and subsequent reactions. Hydrolysis with aqueous HCl or trifluoroacetic acid (TFA) regenerates the free carboxylic acid.
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 212.20 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Polar solvents (e.g., DMSO) | |
| Stability | Stable at room temperature |
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching of imidazolidinone and carboxylic acid).
-
NMR:
-
: δ 1.0–1.5 (cyclopropyl protons), δ 2.5–3.5 (propanoic acid chain).
-
: δ 175–180 (carbonyl carbons).
-
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound’s imidazolidinone core mimics transition states in enzymatic reactions, making it a candidate for inhibiting proteases or kinases. For example, tert-butyl derivatives of this compound have shown activity against serine hydrolases in preclinical studies.
Drug Discovery
-
Lead Optimization: The cyclopropyl group’s rigidity may enhance binding affinity to hydrophobic pockets in target proteins.
-
Prodrug Development: Ester derivatives improve membrane permeability, enabling in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume